molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one CAS No. 324577-81-3

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one

Cat. No.: B2414362
CAS No.: 324577-81-3
M. Wt: 258.3
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Description

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a triazinoindole core, which is known for its biological activity and ability to interact with various molecular targets.

Mechanism of Action

Target of Action

The primary targets of this compound are DNA and Human Serum Albumin (HSA). The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . It also binds to HSA, causing conformational changes in the Trp-214 microenvironments in the subdomain IIA pocket .

Mode of Action

The compound interacts with its targets through non-covalent interactions. It binds to the grooves of DNA and forms electrostatic interactions . This binding can interfere with the normal functioning of DNA, potentially inhibiting the replication and transcription processes. In the case of HSA, the compound binds and induces conformational changes, which could affect the protein’s function .

Biochemical Pathways

The compound’s interaction with DNA and HSA can affect various biochemical pathways. The binding to DNA can disrupt the normal replication and transcription processes, which could lead to cell cycle arrest and apoptosis . The interaction with HSA could potentially affect the transport of other molecules that bind to HSA.

Pharmacokinetics

. This selective binding could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The presence of ferrous ions can also affect the compound’s bioavailability, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .

Result of Action

The compound’s interaction with DNA and HSA leads to several molecular and cellular effects. The binding to DNA can cause cell cycle arrest at the G1 phase and induce apoptosis in a dose and time-dependent manner . The interaction with HSA can cause conformational changes in the protein, potentially affecting its function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of ferrous ions can affect the compound’s cytotoxicity . Additionally, the compound’s activity could be influenced by the pH and temperature of its environment.

Preparation Methods

The synthesis of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one typically involves the condensation of isatin with thiocarbohydrazide, followed by further reactions to introduce the desired substituents. The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one can be compared with other triazinoindole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science.

Properties

IUPAC Name

1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYESRNNJDMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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